Beta-Hyodeoxycholic Acid-d4

Description

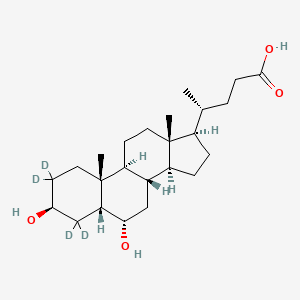

Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2 |

InChI Key |

DGABKXLVXPYZII-SYOHEMGCSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C([C@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational Principles of Stable Isotope Labeling in Bile Acid Research

Theoretical Framework of Deuterium (B1214612) Incorporation in Biological Tracers

Deuterium (²H), a stable isotope of hydrogen, is a common choice for labeling biological tracers. creative-proteomics.com The key difference between a hydrogen and a deuterium atom is the presence of a neutron in the deuterium nucleus, which makes it heavier. researchgate.net This mass difference allows for the differentiation and quantification of the labeled compound from its unlabeled counterpart using techniques like mass spectrometry. researchgate.net

When a deuterium-labeled compound like Beta-Hyodeoxycholic Acid-d4 is introduced into a biological system, it participates in metabolic pathways just like the natural compound. google.com The heavier mass of the deuterium atoms does not significantly alter the chemical properties of the molecule, ensuring that it behaves almost identically to the endogenous version. researchgate.net However, the C-D bond is stronger than the C-H bond, which can sometimes lead to a kinetic isotope effect, where reactions involving the cleavage of this bond are slower. nih.gov This effect itself can be a source of valuable information about reaction mechanisms. nih.gov

The incorporation of deuterium can be tracked and measured, providing insights into the dynamics of metabolic pathways, such as the rate of synthesis, breakdown, and conversion of bile acids. creative-proteomics.comnih.gov

Evolution of Isotope Tracer Methodologies in Sterol and Bile Acid Metabolism Studies

The study of sterol and bile acid metabolism has greatly benefited from the evolution of isotope tracer methodologies. nih.gov Initially, research relied on radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), to trace the pathways of cholesterol and bile acids. researchgate.netnih.gov These early studies provided foundational knowledge about bile acid synthesis and kinetics. nih.gov

The development of gas chromatography-mass spectrometry (GC-MS) in the 1970s paved the way for the use of stable isotopes, which eliminated the risks associated with radioactivity. mdpi.com This allowed for the safe investigation of metabolic processes in humans. nih.gov Early stable isotope studies used compounds labeled with carbon-13 (¹³C) to measure bile acid pool sizes and synthesis rates. mdpi.com

More recently, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further enhanced the sensitivity and specificity of these studies. elifesciences.org LC-MS/MS allows for the precise quantification of a wide range of bile acids and their metabolites, including those labeled with deuterium. elifesciences.org These advanced techniques have enabled researchers to investigate the intricate details of bile acid metabolism, including the roles of different biosynthetic pathways and the influence of gut microbiota. elifesciences.orgnih.gov The use of dual-isotope tracer methods has also become more common, allowing for the simultaneous investigation of multiple metabolic processes. tandfonline.com

Rationale for Deuterated Bile Acids in Advanced Biochemical Investigations

Deuterated bile acids, such as this compound, are indispensable tools in modern biochemical research for several key reasons. They serve as ideal internal standards for quantitative analysis using mass spectrometry. biomol.comcaymanchem.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. caymanchem.com This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to highly precise and reproducible quantification of endogenous bile acid levels. caymanchem.comnih.gov

Furthermore, deuterated bile acids are crucial for in vivo kinetic studies. nih.govresearchgate.net By administering a known amount of a deuterated bile acid and monitoring its disappearance and the appearance of its metabolites over time, researchers can determine the rates of bile acid synthesis, transport, and catabolism. researchgate.net This information is vital for understanding how these processes are regulated and how they are altered in various disease states. nih.gov The use of these tracers helps to elucidate the complex interplay between the liver, intestine, and gut microbiome in maintaining bile acid homeostasis. nih.govavantiresearch.com

Data on Related Compounds

Below are tables detailing the properties of Beta-Hyodeoxycholic Acid and other related deuterated bile acids used in metabolic research.

Table 1: Chemical Properties of Beta-Hyodeoxycholic Acid

| Property | Value |

|---|---|

| Synonyms | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid, Isohyodeoxycholic Acid usbio.net |

| Molecular Formula | C₂₄H₄₀O₄ usbio.net |

| Molecular Weight | 392.57 g/mol usbio.net |

| Appearance | White to off-white solid usbio.net |

| Purity (HPLC) | ≥98% usbio.net |

| Solubility | Slightly soluble in DMSO and Methanol usbio.net |

| Storage Temperature | -20°C for long-term storage usbio.net |

Table 2: Properties of Related Deuterated Bile Acids

| Compound Name | Molecular Formula | Formula Weight ( g/mol ) | Purity | Primary Use |

|---|---|---|---|---|

| Hyocholic Acid-d4 | C₂₄H₃₆D₄O₅ caymanchem.com | 412.6 caymanchem.com | ≥99% deuterated forms (d₁-d₄) caymanchem.com | Internal standard for quantification of hyocholic acid caymanchem.com |

| Ursodeoxycholic Acid-d4 | C₂₄H₃₆D₄O₄ avantiresearch.com | 396.6 avantiresearch.com | >99% | Internal standard for quantification of bile acids avantiresearch.com |

| Cholic Acid-d4 | C₂₄H₃₆D₄O₄ chemicalbook.com | Not specified | Not specified | Internal standard for quantification of cholic acid chemicalbook.com |

| Tauroursodeoxycholic Acid-d4 | C₂₆H₄₁D₄NO₆S synzeal.com | 503.7 synzeal.com | Not specified | Analytical method development and validation synzeal.com |

Advanced Synthetic Methodologies for Deuterated Bile Acids, with Specific Reference to Beta Hyodeoxycholic Acid D4

Strategies for Site-Specific Deuteration in Complex Steroid Structures

The introduction of deuterium (B1214612) at specific, non-exchangeable positions within a complex steroid nucleus is a significant synthetic challenge. The chemical similarity of many C-H bonds necessitates highly selective methods.

One primary strategy involves the catalytic hydrogenation of an unsaturated precursor . A double bond can be strategically introduced into the steroid skeleton at a desired location. Subsequent catalytic deuteration, often using deuterium gas (D₂) and a metal catalyst like palladium or platinum, adds deuterium atoms across the former double bond. The stereochemical outcome of this addition can often be controlled by the choice of catalyst and the steric environment of the molecule, allowing for selective deuteration from a specific face (e.g., α- or β-face) of the steroid. acs.org For instance, the selective deuteration of an alkene intermediate from the β-face can yield a specific tetradeuterated analogue. acs.org

Another powerful approach is transition-metal-catalyzed hydrogen isotope exchange (HIE) . researchgate.net These methods use catalysts, often based on iridium, rhodium, or platinum, to activate specific C-H bonds and facilitate their exchange with a deuterium source, typically deuterium oxide (D₂O). researchgate.netepj-conferences.org The selectivity is often guided by directing groups within the molecule, such as hydroxyl or carbonyl functions, which coordinate to the metal catalyst and direct the deuteration to nearby C-H bonds.

More recently, novel methods have been developed for highly controlled deuteration. A copper-catalyzed deacylative deuteration reaction uses a methylketone (acetyl) moiety as a temporary, "traceless" activating group. nih.gov This group can be installed at a specific position on the steroid backbone. The subsequent copper-catalyzed reaction cleaves the C-C bond of the ketone in the presence of D₂O, replacing it with one, two, or three deuterium atoms in a highly controlled manner. nih.gov This technique allows for the precise, site-specific installation of deuterium at otherwise unactivated aliphatic positions.

Chemo-Enzymatic Approaches in Deuterated Bile Acid Synthesis

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the unparalleled stereo- and regioselectivity of enzymes. This hybrid approach is particularly effective for modifying the stereochemistry of hydroxyl groups on the steroid nucleus, a key feature in bile acid identity.

Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes frequently employed for this purpose. frontiersin.org A common and effective strategy for inverting the stereochemistry of a hydroxyl group—for example, converting a 3α-hydroxy bile acid to a 3β-hydroxy bile acid as required for β-Hyodeoxycholic Acid—involves a two-step sequence:

Enzymatic Oxidation: A specific HSDH (e.g., a 3α-HSDH) is used to selectively oxidize the target hydroxyl group into a ketone. frontiersin.orgunimi.it

Stereoselective Reduction: The resulting keto-intermediate is then reduced using a different HSDH that exhibits the opposite stereoselectivity (e.g., a 3β-HSDH). unimi.it

To produce a deuterated bile acid using this method, the reduction step is performed with a deuterium source. This can be achieved by using a deuterated chemical reducing agent or, more elegantly, by supplying the enzyme with a deuterated cofactor. This process quantitatively installs a deuterium atom at the carbon bearing the newly formed hydroxyl group with precise stereochemical control. This method is highly valuable for producing specifically labeled compounds like Beta-Hyodeoxycholic Acid-d4, where the stereochemistry at C-3 is inverted relative to the more common hyodeoxycholic acid.

Optimization of Synthetic Pathways for Isotopic Purity and Yield

The successful synthesis of a deuterated standard like this compound depends on careful optimization of the entire pathway to maximize both the final yield and the isotopic purity of the product.

Isotopic Purity Optimization aims to ensure that the final molecule has the highest possible incorporation of deuterium at the target sites and minimal isotopic scrambling to other positions. This begins with the use of high-purity deuterium sources, such as D₂O with an isotopic enrichment of 99% or greater. epj-conferences.org Reaction conditions must be controlled to prevent unwanted H/D back-exchange, where the newly introduced deuterium is lost and replaced by hydrogen from the solvent or reagents. The choice of purification method is also critical. Advanced chromatographic techniques, such as silylation followed by silver ion chromatography, can be employed to separate deuterated sterols from their protiated or partially deuterated analogues. rsc.org

The following table summarizes key parameters that are optimized during the synthesis of deuterated bile acids.

| Parameter | Optimization Goal | Methods & Considerations |

|---|---|---|

| Catalyst System | Improve reaction rate and selectivity | Screening various metal catalysts (e.g., Pd, Pt, Rh, Cu); optimizing catalyst loading and ligand choice. |

| Deuterium Source | Maximize isotopic incorporation | Using high-enrichment sources (e.g., >99% D₂O, D₂ gas); ensuring anhydrous conditions to prevent dilution with protons. |

| Reaction Conditions | Increase yield and minimize side products | Adjusting temperature, pressure, and solvent systems; controlling reaction time to prevent over-reaction or decomposition. |

| Purification Strategy | Achieve high chemical and isotopic purity | Developing chromatography-free routes (recrystallization); employing specialized HPLC or silver ion chromatography for difficult separations. acs.orgrsc.org |

| Enzymatic Step | Ensure complete stereochemical inversion | Optimizing pH, temperature, and cofactor concentration for the HSDH enzyme; ensuring removal of the oxidizing enzyme before the reduction step. unimi.it |

Characterization Techniques for Confirming Deuteration Localization and Extent

After synthesis, the resulting this compound must be rigorously analyzed to confirm its structure, determine the precise location of the deuterium atoms, and quantify the level of isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for this comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the exact location of deuterium atoms within the molecule.

Proton NMR (¹H NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will decrease in intensity or disappear. By integrating the remaining proton signals and comparing them to a non-deuterated standard, one can quantify the extent of deuteration at each specific site. epj-conferences.org

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum where each signal corresponds to a deuterium atom at a specific position. It is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are too weak for accurate analysis. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR): Advanced ¹³C NMR techniques offer a precise method for site-specific quantification. The presence of a deuterium atom on a carbon or an adjacent carbon causes a small, predictable shift in the ¹³C resonance signal (an isotope shift). By acquiring spectra while decoupling both protons and deuterons, it is possible to resolve distinct signals for the different isotopologues (e.g., -CHD-, -CD₂-). Integrating these resolved signals allows for accurate quantification of the deuteration level at each specific carbon position in the molecule. rsc.orgnih.gov

The following table provides a comparison of the primary analytical techniques used for characterization.

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Overall deuteration level and isotopic enrichment. ansto.gov.au | High sensitivity; provides molecular weight confirmation. | Cannot typically distinguish positional isomers. brightspec.com |

| Proton NMR (¹H NMR) | Site-specific deuteration based on signal disappearance/reduction. epj-conferences.org | Routinely available; provides clear structural information. | Less effective for highly deuterated (>98%) compounds. sigmaaldrich.com |

| Deuterium NMR (²H NMR) | Direct observation and quantification of deuterium at each site. sigmaaldrich.com | Excellent for highly enriched compounds; clean spectrum. | Lower intrinsic sensitivity than ¹H NMR. |

| Carbon-13 NMR (¹³C NMR) | Precise site-specific quantification via deuterium-induced isotope shifts. rsc.orgnih.gov | Highly accurate for complex mixtures and random deuteration. | Requires longer acquisition times; can be complex to analyze. |

Application of Beta Hyodeoxycholic Acid D4 in Elucidating Metabolic Pathways

Tracing Bile Acid Biotransformation Pathways Using Stable Isotope Labels.nih.govtandfonline.comisotope.comisotope.com

Stable isotope-labeled compounds, such as beta-hyodeoxycholic acid-d4, are indispensable for tracing the complex biotransformation routes of bile acids within the enterohepatic circulation. isotope.com By introducing a labeled compound into a biological system, researchers can follow its metabolic fate, identifying and quantifying the various enzymatic modifications it undergoes.

Primary Bile Acid Synthesis Pathway Analysis

While beta-hyodeoxycholic acid is a secondary bile acid, the use of deuterated tracers is fundamental to understanding the synthesis of primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) from cholesterol in the liver. isotope.commdpi.com Stable isotope dilution techniques, often employing deuterated or 13C-labeled primary bile acids, allow for the precise measurement of their synthesis rates and pool sizes. mdpi.comnih.gov These studies provide a baseline for understanding how the primary bile acid pool is established before modification by the gut microbiota.

Secondary Bile Acid Formation Mechanisms and Isotopic Turnover

The administration of deuterated bile acids, including isotopologues of primary bile acids, enables the detailed study of secondary bile acid formation. isotope.com For example, by introducing labeled cholic acid, researchers can track its conversion to deoxycholic acid (DCA) by gut bacteria. capes.gov.brnih.gov This allows for the calculation of isotopic turnover rates, which reveal the kinetics of these microbial transformations. tandfonline.comcapes.gov.br Such studies have been instrumental in understanding how factors like cholecystectomy can alter the dynamics of secondary bile acid production. capes.gov.brnih.gov

Investigation of Cholesterol Catabolism to Bile Acids via Deuterium (B1214612) Tracers.nih.govisotope.comnih.gov

The catabolism of cholesterol into bile acids is a primary route for cholesterol elimination from the body. mdpi.com Deuterium-labeled tracers, including deuterated water (D₂O) and labeled cholesterol precursors, are invaluable for investigating this process. bioscientifica.comahajournals.org By administering these tracers, scientists can measure the rate of de novo cholesterol synthesis and its subsequent conversion to bile acids. physiology.org This approach allows for the differentiation between the "classical" (neutral) and "alternative" (acidic) pathways of bile acid synthesis. nih.govnih.gov The use of multi-tracer approaches can further delineate the relative contributions of each pathway to the total bile acid pool. nih.gov

Quantifying Bile Acid Pool Sizes and Turnover Rates Using Isotope Dilution Mass Spectrometry.mdpi.com

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantifying bile acid pool sizes and turnover rates. nih.govnih.gov This technique involves administering a known amount of a stable isotope-labeled bile acid, such as this compound, and then measuring the ratio of the labeled to the unlabeled compound in biological samples (e.g., serum, bile, or feces) over time. nih.govnih.govrug.nl The decline in the isotope enrichment allows for the calculation of the pool size, fractional turnover rate, and synthesis rate of the specific bile acid. mdpi.comrug.nl

Table 1: Representative Data from Isotope Dilution Studies for Cholic Acid (CA) Kinetics in Different Species

| Species | Pool Size (µmol/100g body weight) | Fractional Turnover Rate (per day) | Synthesis Rate (µmol/100g body weight per day) |

| Mice | 16.8 ± 2.1 | 0.44 ± 0.03 | 7.3 ± 1.6 |

| Rats | 10.6 ± 1.2 | 0.88 ± 0.10 | 9.3 ± 0.1 |

| Humans | 2.4 ± 0.7 | 0.46 ± 0.14 | 1.0 ± 0.2 |

Data adapted from a study utilizing a stable isotope dilution method with [2,2,4,4-2H4]-CA. rug.nl

Multi-Tracer Approaches in Complex Metabolic Networks.tandfonline.comisotope.com

The complexity of metabolic networks often necessitates the use of multiple stable isotope tracers simultaneously. tandfonline.comisotope.com For instance, a dual-isotope technique using both deuterium and 13C-labeled bile acids can be employed to concurrently measure the kinetics of a primary bile acid and its corresponding secondary bile acid. tandfonline.comnih.gov This approach provides a more comprehensive picture of the interconnectedness of bile acid metabolic pathways. Furthermore, combining deuterated bile acid tracers with other labeled molecules, such as labeled glucose or fatty acids, can help to unravel the intricate crosstalk between bile acid metabolism and other central metabolic pathways. bioscientifica.com

Methodological Significance of Beta Hyodeoxycholic Acid D4 As an Internal Standard in Quantitative Bioanalysis

Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Bile Acid Profiling.thermofisher.comsigmaaldrich.cnlcms.cz

The quantitative analysis of the complex bile acid pool in biological matrices is predominantly carried out using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). sigmaaldrich.cnmdpi.com This powerful technique offers high sensitivity and selectivity, which is essential for differentiating and quantifying structurally similar bile acid species. restek.com The development of robust LC-MS/MS methods heavily relies on the use of appropriate internal standards to correct for variations inherent in the analytical process. scispace.com

Selection and Validation of Deuterated Analogues as Internal Standards.lcms.cznih.gov

The selection of an internal standard is a critical step in method development. Ideally, an internal standard should have physicochemical properties as close as possible to the analyte of interest. nebiolab.com Stable isotope-labeled compounds, such as Beta-Hyodeoxycholic Acid-d4, are considered the gold standard for LC-MS/MS analysis. scispace.com This is because deuterated analogues co-elute with their non-labeled counterparts and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This chemical identity ensures that any variations during sample preparation, such as extraction losses, or instrumental analysis, like injection volume inconsistencies, affect both the analyte and the internal standard equally. scispace.comnebiolab.com

The validation of a deuterated internal standard is a rigorous process that involves assessing several key parameters to ensure its suitability for a quantitative assay. sigmaaldrich.com This includes confirming the stability of the deuterated standard in the sample matrix (e.g., plasma, serum) and in the mobile phase used for chromatography. sigmaaldrich.com It is crucial to establish that the deuterium (B1214612) atoms are in stable, non-exchangeable positions to prevent their loss during the analytical procedure, which would compromise the accuracy of the quantification. sigmaaldrich.com The validation process also verifies the linearity of the response over the desired concentration range and assesses the accuracy and precision of the measurements. rjptonline.orguzh.ch

Table 1: Key Validation Parameters for Deuterated Internal Standards

| Parameter | Description | Importance |

| Stability | The chemical integrity of the deuterated standard in the sample matrix and analytical solutions over time and under various storage conditions. sigmaaldrich.com | Ensures that the concentration of the internal standard remains constant throughout the analytical process. |

| Isotopic Purity | The percentage of the deuterated analogue that is fully labeled with the desired number of stable isotopes. | High isotopic purity is necessary to prevent interference from unlabeled or partially labeled species. |

| Co-elution | The retention time of the deuterated internal standard relative to the native analyte in the chromatographic system. | Ideal co-elution ensures that both the analyte and the internal standard experience the same matrix effects. scispace.com |

| Linearity | The ability of the analytical method to produce results that are directly proportional to the concentration of the analyte over a given range. rjptonline.org | Demonstrates the quantitative performance of the assay. |

| Accuracy & Precision | The closeness of the measured value to the true value and the degree of reproducibility of the measurements, respectively. rjptonline.orguzh.ch | Essential for ensuring the reliability and validity of the analytical data. |

Matrix Effects Mitigation and Enhanced Analytical Precision.sigmaaldrich.cnlcms.cz

Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. restek.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. scispace.com

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. sigmaaldrich.cnlcms.cz Because the deuterated standard and the native analyte have nearly identical chemical and physical properties, they are affected by the matrix in the same way. scispace.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to a significant improvement in analytical precision and accuracy. lcms.czscispace.com Studies have demonstrated that methods employing deuterated internal standards exhibit lower coefficients of variation (%CV) and greater reproducibility compared to those using structural analogues or no internal standard at all. scispace.comuzh.ch

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Bile Acid Analysis.thermofisher.com

While LC-MS/MS is more commonly used for bile acid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly when high separation efficiency is required for complex mixtures of isomers. shimadzu.com A significant drawback of GC-MS for bile acid analysis is the need for derivatization. Bile acids are not inherently volatile and must be chemically modified to increase their volatility before they can be analyzed by GC. shimadzu.com This typically involves a two-step process of methylating the carboxyl group and trimethylsilylating the hydroxyl groups. shimadzu.com

In GC-MS applications, this compound can also serve as an effective internal standard. Following the same derivatization procedure as the endogenous bile acids, the deuterated standard will have similar chromatographic behavior and ionization characteristics to its non-labeled counterpart. This allows it to correct for variability introduced during the derivatization steps, as well as during the GC separation and MS detection, thereby ensuring the accuracy of the quantitative results. scispace.com

High-Throughput Quantitative Approaches in Metabolomics and Lipidomics Research.lcms.cz

Metabolomics and lipidomics are large-scale studies of small molecules and lipids within a biological system, respectively. nih.govnih.gov These fields often employ high-throughput analytical methods to profile a large number of samples in a short amount of time. nih.gov In targeted metabolomics and lipidomics, where the goal is to quantify a specific set of known metabolites, the use of stable isotope-labeled internal standards is crucial for generating reliable quantitative data. nih.govlcms.cz

This compound is an integral component of internal standard mixtures used in high-throughput bile acid profiling studies. sigmaaldrich.cnsigmaaldrich.com These mixtures often contain a panel of deuterated bile acids to allow for the simultaneous quantification of multiple bile acid species in a single analytical run. sigmaaldrich.cnmdpi.com The inclusion of this compound and other deuterated standards enables robust and accurate quantification, which is essential for identifying subtle but biologically significant changes in bile acid metabolism associated with various physiological and pathological states. lcms.cz This high-throughput capability is critical for large-scale clinical research and drug discovery studies. nih.govthermofisher.com

Standardization and Inter-Laboratory Comparability in Deuterated Bile Acid Analysis

Ensuring that results from different laboratories are comparable is a significant challenge in clinical and research settings. Variations in analytical methods, instrumentation, and sample handling can lead to discrepancies in reported bile acid concentrations. The use of well-characterized internal standards like this compound is a key factor in achieving standardization and improving inter-laboratory comparability. nih.gov

By providing a common reference point for quantification, deuterated internal standards help to minimize the variability between different analytical platforms and laboratories. nih.gov Ring trials and inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories, have demonstrated that methods utilizing stable isotope dilution mass spectrometry achieve better agreement and lower inter-laboratory variation. nih.govfmach.it This standardization is crucial for establishing reliable reference ranges for bile acid concentrations and for the valid comparison of data from multicenter studies.

Mechanistic Investigations and Isotope Effects in Bile Acid Biochemistry

Probing Enzyme Mechanisms Using Deuterium (B1214612) Kinetic Isotope Effects

The primary deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-limiting steps of enzymatic reactions. nih.gov This effect is observed when a C-H bond is broken in the rate-determining step of a reaction; replacing the hydrogen with a heavier deuterium atom results in a slower reaction rate. In the context of bile acid metabolism, cytochrome P450 (P450) enzymes play a crucial role in the hydroxylation of the steroid nucleus. nih.gov The presence of a significant primary deuterium KIE in P450-catalyzed reactions provides strong evidence that hydrogen abstraction is a key, at least partially rate-limiting, step in the catalytic cycle. nih.gov

A secondary kinetic isotope effect (SKIE) can also provide mechanistic information. wikipedia.org SKIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. wikipedia.org These effects are typically smaller than primary KIEs but can reveal changes in hybridization or the steric environment of the reaction center during the transition state. wikipedia.org For a molecule like Beta-Hyodeoxycholic Acid-d4, studying SKIEs could help to understand the conformational changes the bile acid undergoes upon binding to an enzyme's active site.

| Isotope Effect Type | Description | Mechanistic Insight |

| Primary Kinetic Isotope Effect (PKIE) | Change in reaction rate when the bond to the isotope is broken in the rate-limiting step. | Indicates that C-H bond cleavage is a rate-determining part of the reaction. |

| Secondary Kinetic Isotope Effect (SKIE) | Change in reaction rate when the bond to the isotope is not broken in the rate-limiting step. | Provides information about changes in the transition state, such as hybridization or steric environment. |

Stereochemical Elucidation of Biotransformation Reactions via Deuterium Labeling

Deuterium labeling is a fundamental technique for tracing the stereochemical course of metabolic reactions. The introduction of deuterium at a specific, stereochemically defined position on a molecule like this compound allows researchers to follow the fate of that atom through various biotransformation processes. This is particularly important in understanding the action of enzymes such as hydroxysteroid dehydrogenases (HSDHs), which are responsible for the epimerization of hydroxyl groups on the bile acid steroid nucleus. mdpi.com

The conversion of cholesterol to bile acids involves a series of stereospecific enzymatic reactions, including the reduction of a double bond and the epimerization of a hydroxyl group. nih.gov By using deuterated precursors, it is possible to establish the stereochemistry of these transformations. For example, early studies utilized deuterium to demonstrate the conversion of cholesterol to cholic acid, a primary bile acid. nih.gov

In the context of Beta-Hyodeoxycholic Acid, which has hydroxyl groups at the 3β and 6α positions, deuterium labeling can be used to investigate the enzymes that act upon these centers. For instance, it could help determine whether a particular metabolic process involves the removal and re-addition of a hydrogen atom at a specific carbon, and from which stereochemical face of the molecule this occurs. This level of detail is crucial for characterizing the enzymes involved and understanding how the structure of a bile acid influences its metabolic fate.

Understanding Deuterium Retention and Exchange in Metabolic Processes

The study of deuterium retention and exchange provides valuable information about the metabolic stability of specific positions within a molecule. When a deuterated compound like this compound is introduced into a biological system, the deuterium atoms may either be retained throughout the metabolic cascade or exchanged with protons from the surrounding environment. The extent of this exchange can depend on the chemical environment of the deuterium atom and the enzymes it encounters.

For example, deuterium atoms attached to carbon are generally stable, but they can be removed during enzymatic oxidation reactions. nih.gov Conversely, deuterium atoms attached to heteroatoms like oxygen (in hydroxyl groups) can readily exchange with protons in an aqueous environment, although this exchange can be influenced by factors such as pH and enzymatic catalysis.

By analyzing the isotopic composition of the metabolites of this compound, researchers can map out the sites of metabolic activity. This information is complementary to that obtained from kinetic isotope effect studies. For instance, if deuterium is lost from a specific position, it indicates that a metabolic transformation has occurred at that site. This approach has been used to study the enterohepatic circulation of bile acids and to identify impairments in this process in certain diseases. nih.gov

Isotopic Effects on Molecular Interactions and Conformational Dynamics

The substitution of hydrogen with deuterium can have subtle but measurable effects on the non-covalent interactions and conformational preferences of a molecule. These isotopic effects on molecular properties can influence how a deuterated bile acid like this compound interacts with proteins such as nuclear receptors and transporters.

Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for studying the conformational dynamics of proteins upon ligand binding. nih.govnih.gov This method measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from a solvent. yorku.ca Ligand binding can alter the protein's conformation, leading to changes in the solvent accessibility of different regions and thus altering the HDX rate. nih.govnih.gov Studies on the farnesoid X receptor (FXR), a key nuclear receptor for bile acids, have used HDX-MS to characterize the conformational changes induced by the binding of different ligands. nih.govnih.govacs.org

Emerging Research Directions and Unexplored Avenues for Beta Hyodeoxycholic Acid D4 Studies

The study of bile acids has transitioned from a focus on their role in digestion to their recognition as crucial signaling molecules in metabolic regulation. nih.govscienceopen.com Stable isotope-labeled analogues, such as Beta-Hyodeoxycholic Acid-d4 (β-HDCA-d4), are pivotal tools in advancing this research. medchemexpress.com The deuterium (B1214612) label provides a means to trace, differentiate, and quantify the metabolic fate of exogenously supplied β-HDCA from the endogenous pool, offering unparalleled precision in metabolic studies. nih.gov This section explores the forward-looking applications for β-HDCA-d4, focusing on its integration with cutting-edge technologies and research models to unravel the complexities of metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.